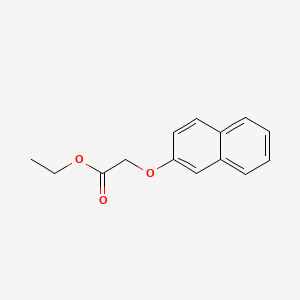

Éster etílico del ácido (2-naftiloxi)acético

Descripción general

Descripción

Ethyl 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C14H14O3. It is an ester derived from naphthalene and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Ethyl 2-(naphthalen-2-yloxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for “(2-Naphthyloxy)acetic acid ethyl ester” is not available in the search results, general precautions for handling esters should be followed. These include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Mode of Action

It is known that esters like this compound can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This process can be catalyzed by acids or bases . The hydrolysis of esters can result in the formation of a carboxylic acid and an alcohol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-(naphthalen-2-yloxy)acetate can be synthesized through the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dry acetone and requires refluxing for several hours . The reaction can be represented as follows:

C10H7OH+ClCH2COOEt→C10H7OCH2COOEt+HCl

Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate may involve phase transfer catalysis and ultrasound irradiation to enhance the reaction rate and yield. Tetrabutylammonium bromide is often used as a phase transfer catalyst, and the reaction is carried out under solid-liquid heterogeneous conditions .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(naphthalen-2-yloxy)acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products:

Hydrolysis: 2-(naphthalen-2-yloxy)acetic acid.

Reduction: 2-(naphthalen-2-yloxy)ethanol.

Substitution: Nitrated or halogenated derivatives of ethyl 2-(naphthalen-2-yloxy)acetate.

Comparación Con Compuestos Similares

Ethyl 2-(naphthalen-2-yloxy)acetate can be compared with other similar compounds such as:

Methyl 2-(naphthalen-2-yloxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-(Naphthalen-2-yloxy)acetic acid: The carboxylic acid derivative of ethyl 2-(naphthalen-2-yloxy)acetate.

2-(Naphthalen-2-yloxy)ethanol: The alcohol derivative obtained by reducing the ester group.

The uniqueness of ethyl 2-(naphthalen-2-yloxy)acetate lies in its specific ester group, which can influence its reactivity and applications in organic synthesis .

Propiedades

IUPAC Name |

ethyl 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNTNDECGNSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209130 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-14-2 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using ultrasound in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate?

A1: The research demonstrates that using ultrasound significantly accelerates the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate compared to conventional methods []. This acceleration is attributed to the enhanced mass transfer and increased reaction rates provided by the ultrasonic cavitation phenomenon. Specifically, the study found that combining a small amount of tetrabutylammonium bromide (TBAB) catalyst with ultrasound resulted in a reaction rate constant (k app = 25.22×10 -3 min -1) several times higher than using TBAB alone (k app = 6.42×10 -3 min -1) []. This highlights the potential of ultrasound as a green chemistry tool for more efficient and sustainable chemical synthesis.

Q2: What role does water play in this solid-liquid heterogeneous reaction?

A2: The research emphasizes the critical role of trace amounts of water in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate []. While the exact mechanism is not fully elucidated in the paper, the presence of water is believed to facilitate the formation of a reactive intermediate, potentially by aiding in the solvation and transport of reactants and catalyst between the solid and liquid phases. This finding underscores the importance of carefully controlling water content in such solid-liquid reactions to optimize reaction kinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)